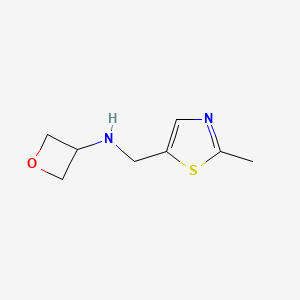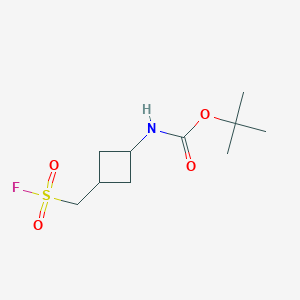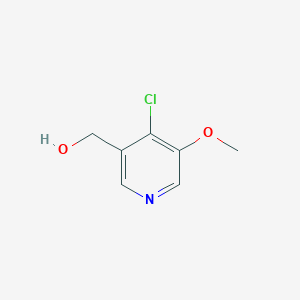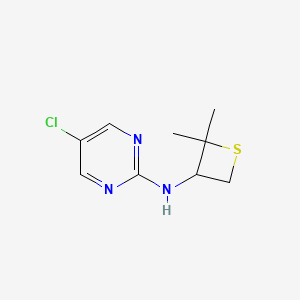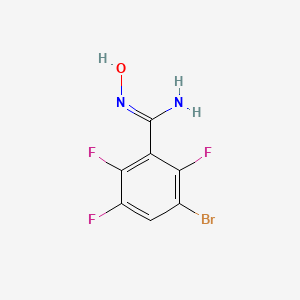
Lithium dimethyldiphenylborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium dimethyldiphenylborate(1-): is an organoboron compound with the chemical formula C14H16BLi. It is a lithium salt of dimethyldiphenylborate and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium dimethyldiphenylborate(1-) can be synthesized through the reaction of dimethyldiphenylborane with lithium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of lithium dimethyldiphenylborate(1-) involves similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and solvents to maintain the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production while minimizing waste and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium dimethyldiphenylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various organoboron compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium dimethyldiphenylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of boron-containing polymers and materials.
Biology and Medicine: In biological research, the compound is used in the synthesis of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: In industrial applications, lithium dimethyldiphenylborate(1-) is used in the production of advanced materials, including boron-doped semiconductors and ceramics. It is also used in the manufacturing of lithium-ion batteries as an electrolyte additive to improve performance and stability.
Wirkmechanismus
The mechanism of action of lithium dimethyldiphenylborate(1-) involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its therapeutic effects in cancer treatment through BNCT.
Vergleich Mit ähnlichen Verbindungen
Lithium diphenylborohydride: Another lithium boron compound used in organic synthesis.
Lithium triethylborohydride: Used as a reducing agent in organic chemistry.
Lithium tetraphenylborate: Used as a reagent in analytical chemistry.
Uniqueness: Lithium dimethyldiphenylborate(1-) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various molecules makes it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68132-95-6 |
|---|---|
Molekularformel |
C14H16BLi |
Molekulargewicht |
202.1 g/mol |
IUPAC-Name |
lithium;dimethyl(diphenyl)boranuide |
InChI |
InChI=1S/C14H16B.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PLWLZCNQCFXUPO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C)(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
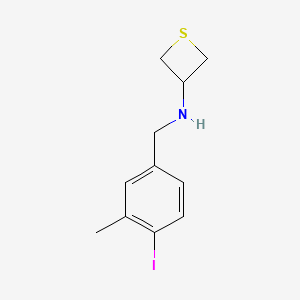
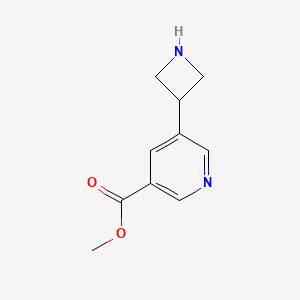
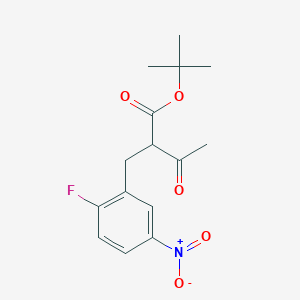

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
